Home > Products > Screening Compounds P65671 > 1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one - 1018125-54-6

1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Catalog Number: EVT-2514180
CAS Number: 1018125-54-6
Molecular Formula: C27H26ClN3O3
Molecular Weight: 475.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one

Compound Description: This compound serves as a potent α1-adrenoceptor antagonist. Researchers explored its asymmetric synthesis through hydrolytic kinetic resolution, utilizing both soluble and polystyrene-bound salenCo(III)OAc complexes as catalysts []. This method proved effective in achieving high enantiomeric purity, reaching up to 96% ee for the desired enantiomers.

1-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one

Compound Description: This compound exhibits both anti-arrhythmic and hypotensive activities. Its crystal structure reveals a strong intermolecular hydrogen bond, significantly impacting its molecular packing and potentially influencing its biological activity [].

Reference: [] Stadnicka, K., et al. (1991). Structure of an anti-arrhythmic and hypotensive agent: 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one. Acta Crystallographica Section C: Crystal Structure Communications, 47(4), 829–832. https://doi.org/10.1107/s0108270191001257

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)-2-hydroxypropyl)pyrrolidin-2-one

Compound Description: This compound displays anti-arrhythmic and hypotensive properties, likely attributed to the presence of a pharmacophoric aminoalcohol chain in its structure []. Notably, its crystal structure exhibits a relatively strong intermolecular hydrogen bond, which influences its molecular packing and may contribute to its biological activity.

1-[3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one Derivatives

Compound Description: A series of novel arylpiperazines possessing a pyrrolidin-2-one moiety were synthesized and investigated for their anti-arrhythmic, hypotensive, and α-adrenolytic activities [, ]. The study highlighted the importance of the piperazine ring and a hydroxy group at the second position of the propyl chain for potent binding affinity to α-adrenoceptors.

1-{3-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl}pyrrolidin-2-one

Compound Description: This specific derivative belongs to a series of 1-substituted pyrrolidin-2-one derivatives that were studied for their lipophilicity and affinity for α-adrenoceptors []. Its high relative lipophilicity (RM0 of 1.33) suggests potential for good membrane permeability.

1‐[2‐Hydroxy‐3‐(4‐phenyl‐1‐piperazinyl)propyl]‐pyrrolidine

Compound Description: This compound demonstrated potent antiarrhythmic and moderate hypotensive effects []. These properties are attributed to its adrenolytic properties, particularly its affinity for α1- and α2- adrenoceptors. The study emphasizes the structural significance of the phenylpiperazine moiety for these activities.

Properties

CAS Number

1018125-54-6

Product Name

1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

IUPAC Name

1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

Molecular Formula

C27H26ClN3O3

Molecular Weight

475.97

InChI

InChI=1S/C27H26ClN3O3/c1-18-6-12-23(13-7-18)34-17-22(32)16-31-25-5-3-2-4-24(25)29-27(31)19-14-26(33)30(15-19)21-10-8-20(28)9-11-21/h2-13,19,22,32H,14-17H2,1H3

InChI Key

JWUDXXFCOLEATP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.